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This technical guide provides a comprehensive overview of the molecular structure of Lacto-N-

fucopentaose I (LNFP I), a significant human milk oligosaccharide (HMO). Designed for

researchers, scientists, and professionals in drug development, this document details the

monosaccharide composition, glycosidic linkages, and the experimental protocols utilized for its

structural elucidation.

Introduction to Lacto-N-fucopentaose I (LNFP I)
Lacto-N-fucopentaose I is a neutral pentasaccharide that ranks as the second most abundant

fucosylated human milk oligosaccharide after 2'-fucosyllactose (2'-FL).[1] It is recognized for its

biological activities, including antiviral and antibacterial properties, and its role in modulating

the gut microbiota.[2] Structurally, it is a fucosylated derivative of Lacto-N-tetraose (LNT).[3] Its

precise molecular structure is fundamental to understanding its biological functions and

potential therapeutic applications.

Chemical Structure of LNFP I
LNFP I is a complex carbohydrate with the chemical formula C₃₂H₅₅NO₂₅ and a molecular

weight of 853.77 g/mol .[4][5][6] It is composed of five monosaccharide units: L-Fucose (Fuc),

D-Galactose (Gal), N-Acetyl-D-glucosamine (GlcNAc), and a lactose (Gal-Glc) core at the

reducing end.
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The definitive glycan structure is: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc[6][7]

This structure can be broken down into the following specific glycosidic linkages between the

monosaccharide residues:

An α(1→2) linkage between L-Fucose and the first D-Galactose.

A β(1→3) linkage between D-Galactose and N-Acetyl-D-glucosamine.

A β(1→3) linkage between N-Acetyl-D-glucosamine and the second D-Galactose.

A β(1→4) linkage between the second D-Galactose and D-Glucose.

Quantitative Structural Data
The three-dimensional conformation of LNFP I in solution is dynamic and has been extensively

studied. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and

molecular dynamics simulations are crucial for defining its conformational preferences.
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Parameter Description
Typical Values / Method of
Determination

Molecular Formula
The elemental composition of

the molecule.
C₃₂H₅₅NO₂₅

Molecular Weight
The mass of one mole of the

substance.
853.77 g/mol

¹H & ¹³C Chemical Shifts

The resonant frequencies of

hydrogen and carbon nuclei in

a magnetic field, providing

detailed information on the

chemical environment of each

atom within the molecule.

Determined via 1D and 2D

NMR spectroscopy. Specific

shifts are assigned by

comparing experimental data

with known values for

monosaccharide residues and

through correlational

experiments (COSY, HSQC,

HMBC).

J-Coupling Constants

Scalar couplings between

nuclei that provide information

on dihedral angles and thus

the conformation across

glycosidic bonds.

Trans-glycosidic ³JCH and

homonuclear ³JHH coupling

constants are measured using

experiments like J-HMBC. For

example, the β-configuration of

galactose and GlcNAc units is

confirmed by J₁,₂ coupling

constants around 8 Hz, while

the α-configuration of the

fucose unit shows a J₁,₂ value

of approximately 4.0 Hz.[3]
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Residual Dipolar Couplings

(RDCs)

Provide long-range structural

information about the time-

averaged orientation of

molecular vectors relative to

the magnetic field.

Measured in weakly aligning

media, such as bicelle

solutions. One-bond ¹H-¹³C

RDCs are particularly valuable

for defining the relative

orientations of the

monosaccharide rings,

complementing data from NOE

and scalar couplings.

Nuclear Overhauser Effects

(NOEs)

Through-space correlations

between protons that are close

in space (<5 Å), providing key

distance constraints for

conformational analysis.

Measured using 2D ROESY or

NOESY experiments. The

intensity of cross-peaks is

proportional to the inverse

sixth power of the distance

between protons, allowing for

the determination of inter-

residue proximities.

Experimental Protocols for Structural Elucidation
The determination of the primary structure and conformation of LNFP I relies on a combination

of high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Mass Spectrometry (LC-MS/MS)
Objective: To determine the molecular weight, confirm monosaccharide composition, and

deduce the branching and linkage pattern through fragmentation analysis.

Methodology:

Sample Preparation:

For purified standards, dissolve the LNFP I sample in the initial mobile phase (e.g., 80:20

acetonitrile:water with 20mM ammonium formate, pH 4.3) to a concentration of 10-50

µg/mL.[4]
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For biological samples (e.g., human milk), perform protein precipitation by adding an equal

volume of cold ethanol, incubating at -20°C for 30 minutes, and centrifuging. The resulting

supernatant containing oligosaccharides is dried and reconstituted.[4]

Liquid Chromatography (LC) Separation:

HPLC System: Dionex Ultimate 3000 RS or equivalent.[1]

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a

HILIC-OH5 (2.1×150mm, 2.7µm), is used to separate the polar oligosaccharides.[1]

Mobile Phase: A binary gradient is employed.

Solvent A: Water with 20mM ammonium formate, pH 4.3.[1]

Solvent B: Acetonitrile.[1]

Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 80% B)

and decreases linearly to elute the analytes.[4]

Flow Rate: 0.2-0.4 mL/min.[4]

Mass Spectrometry (MS) Analysis:

Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[1]

Ionization: Heated Electrospray Ionization (HESI), typically in negative ion mode for

oligosaccharides.[1]

Scan Mode: Acquire full scan mass spectra over a range of m/z 200-1500 at a resolving

power of 70,000 to accurately determine the mass of the precursor ion ([M-H]⁻ or

[M+HCOO]⁻).[1]

Tandem MS (MS/MS): Perform Collision-Induced Dissociation (CID) or Higher-energy C-

trap Dissociation (HCD) on the selected precursor ion. The resulting fragmentation pattern

reveals the sequence and linkage of the monosaccharides. For example, the loss of a

fucose residue (146 Da) is a key diagnostic fragmentation.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a complete and unambiguous assignment of all ¹H and ¹³C atoms,

determine anomeric configurations (α or β), identify glycosidic linkage positions, and elucidate

the 3D conformation in solution.

Methodology:

Sample Preparation:

Dissolve 1-5 mg of lyophilized LNFP I in 0.5 mL of deuterium oxide (D₂O, 99.96%).

Perform repeated lyophilization and reconstitution in D₂O to exchange all labile protons

(e.g., from hydroxyl groups) for deuterium.

For measurement of residual dipolar couplings (RDCs), the sample is dissolved in a

weakly aligning medium, such as a 7.5% solution of DMPC/DHPC bicelle liquid crystals.

NMR Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a

cryoprobe is used to achieve optimal resolution and sensitivity.

1D ¹H Spectrum: Provides an overview of all proton signals. The anomeric protons (H1)

typically resonate in a distinct region (4.4-5.4 ppm).

2D Homonuclear Correlation (COSY, TOCSY): Used to identify proton spin systems within

each monosaccharide residue. TOCSY experiments transfer magnetization along the

entire chain of coupled protons, revealing all protons of a given sugar ring from the

anomeric proton.

2D Heteronuclear Correlation (HSQC, HMBC):

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C

pairs, allowing for the assignment of each carbon atom via its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons

and carbons that are separated by two or three bonds (²JCH, ³JCH). This is the key
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experiment for determining the glycosidic linkage positions by observing correlations

between the anomeric proton of one residue and the carbon atom of the adjacent

residue.

2D NOESY/ROESY: Used to determine the 3D structure. These experiments detect

through-space correlations between protons that are physically close, providing distance

constraints that are used to build a conformational model.

Molecular Structure Diagram
The following diagram illustrates the chemical structure of Lacto-N-fucopentaose I, detailing the

monosaccharide units and their specific glycosidic linkages.

α-L-Fuc β-D-Gal
 α(1→2)

β-D-GlcNAc
 β(1→3)

β-D-Gal
 β(1→3)

D-Glc
 β(1→4)

Click to download full resolution via product page

Caption: Chemical structure of Lacto-N-fucopentaose I (LNFP I).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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